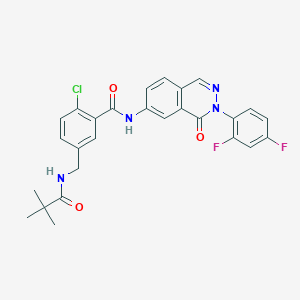
Phthalazinone derivative 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalazinone derivative 1 is a compound belonging to the phthalazinone family, which is known for its diverse pharmacological activities. Phthalazinone derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antidiabetic, antiasthmatic, antihistaminic, antihypertensive, antithrombotic, antidepressant, anti-inflammatory, and analgesic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phthalazinone derivative 1 can be synthesized through various synthetic routes. One common method involves the reaction of phthalic anhydride with hydrazine hydrate to form phthalazinone, which is then further modified to obtain the desired derivative. The reaction typically involves refluxing the reactants in a suitable solvent such as ethanol .
Industrial Production Methods: Industrial production of phthalazinone derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Phthalazinone derivative 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of phthalazinone derivatives with reduced functional groups .
Scientific Research Applications
Phthalazinone derivative 1 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Medicine: Investigated for its antihypertensive, antidiabetic, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
Phthalazinone derivative 1 can be compared with other similar compounds, such as:
Olaparib: An antitumor agent acting through poly ADP ribose polymerase inhibition.
Vatalanib: A vascular endothelial growth factor receptor inhibitor used in cancer treatment.
Azelastine: An antihistamine used in the treatment of allergic rhinitis
Uniqueness: this compound is unique due to its broad spectrum of pharmacological activities and its potential as a versatile building block for the synthesis of various bioactive compounds .
Comparison with Similar Compounds
- Olaparib
- Vatalanib
- Azelastine
- Hydralazine
- Pyrazole-phthalazinone hybrids .
By understanding the detailed properties and applications of phthalazinone derivative 1, researchers can further explore its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C27H23ClF2N4O3 |
|---|---|
Molecular Weight |
524.9 g/mol |
IUPAC Name |
2-chloro-N-[3-(2,4-difluorophenyl)-4-oxophthalazin-6-yl]-5-[(2,2-dimethylpropanoylamino)methyl]benzamide |
InChI |
InChI=1S/C27H23ClF2N4O3/c1-27(2,3)26(37)31-13-15-4-8-21(28)20(10-15)24(35)33-18-7-5-16-14-32-34(25(36)19(16)12-18)23-9-6-17(29)11-22(23)30/h4-12,14H,13H2,1-3H3,(H,31,37)(H,33,35) |
InChI Key |
UWLKNQSOSOPRPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC(=C(C=C1)Cl)C(=O)NC2=CC3=C(C=C2)C=NN(C3=O)C4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















